Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate
Description
This compound is a tert-butyl-protected piperidine derivative featuring a pyrazole core substituted with a 4-chlorophenyl group, a pyrimidin-4-yl group, and a tosyl (p-toluenesulfonyl) group. The tert-butyl carbamate group enhances solubility and stability, while the tosyl group may influence metabolic resistance .
Properties
Molecular Formula |
C30H32ClN5O4S |
|---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-4-pyrimidin-4-ylpyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H32ClN5O4S/c1-20-5-11-24(12-6-20)41(38,39)36-28(22-7-9-23(31)10-8-22)26(25-13-16-32-19-33-25)27(34-36)21-14-17-35(18-15-21)29(37)40-30(2,3)4/h5-13,16,19,21H,14-15,17-18H2,1-4H3 |
InChI Key |
KHMKRZKFLQIBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=NC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and piperidine rings. Tosylation and tert-butyl esterification are key steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Researchers may explore its potential as a therapeutic agent for various diseases, particularly those involving targets within the pyrimidine and pyrazole pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1h-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as tert-butyl carbamate-protected piperidine, heterocyclic cores, and aromatic substituents. Key differences in substituents, molecular weight, and analytical data are highlighted.
Substituent Variations on Pyrazole/Indazole Cores
Compound A : tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate
Compound B : tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
- Target Compound: Molecular Formula: Likely C₂₈H₂₉ClN₆O₄S (estimated based on structure). Key Features: Pyrazole core with 4-chlorophenyl, pyrimidin-4-yl, and tosyl groups.
Heterocyclic Core Modifications
- Compound C: tert-butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Key Features: Pyrazolo-pyridine core with a fluorinated prolyl substituent. Analytical Data: 1H-NMR shows fluoro-proline signals (δ 4.4–5.1 ppm); MS confirms molecular ion [M+H]+ .
- Compound D: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Features: Chromenone-pyrazolo-pyrimidine hybrid with thiazole and fluorophenyl groups. Analytical Data: MP 163–166°C; MS m/z 615.7 [M+H]+ .
Piperidine Ring Modifications
- Compound E: tert-butyl 4-hydroxy-4-(5-(pyrimidin-2-yl)thiazol-2-yl)piperidine-1-carboxylate Molecular Formula: C₁₇H₂₂N₄O₃S Molecular Weight: 362.4 Key Features: Hydroxy and thiazolyl groups on piperidine. Limitations: No density, melting point, or bioactivity data reported .
Target Compound :
- The absence of a hydroxy group on piperidine may reduce polarity compared to Compound E, affecting pharmacokinetics.
Key Research Findings
- Structural Influence on Solubility : The tert-butyl carbamate group in all compounds enhances solubility in organic solvents, critical for medicinal chemistry applications.
- Substituent Effects : Electron-withdrawing groups (e.g., tosyl in the target compound) may improve metabolic stability but reduce aqueous solubility compared to methoxy or carboxamido groups .
- Synthetic Complexity : Compounds with fused heterocycles (e.g., Compound D) require multi-step syntheses, whereas the target compound’s pyrazole core may streamline synthesis .
Biological Activity
Tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a piperidine ring , a tosyl group , and multiple aromatic and heterocyclic components. Its intricate structure contributes to its potential biological activity, particularly in relation to pathways associated with pyrimidine and pyrazole metabolism. The synthesis typically involves multi-step organic reactions, including:
- Formation of the piperidine core .
- Introduction of the tosyl group .
- Coupling with chlorophenyl and pyrimidine moieties .
These steps often require careful optimization of reaction conditions to achieve high yields and purity.
Biological Activity
Preliminary studies indicate that this compound may interact with various biological macromolecules, including proteins and nucleic acids. The following biological activities have been reported:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, potentially through modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Properties : It may exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
- Enzyme Inhibition : Binding affinity studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which is critical for drug discovery efforts.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its biological efficacy. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substituent | Simpler structure, less functional diversity |
| 4-(pyrimidin-4-yl)-1H-pyrazole | Contains pyrimidine and pyrazole rings | Limited to two heterocycles |
| Tosylated piperidine derivatives | Piperidine ring with tosyl group | Varies in substituents; lacks complex heterocycles |
The uniqueness of this compound lies in its combination of multiple functional groups and rings, conferring distinct chemical and biological properties.
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic areas:
- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Studies : Another investigation revealed that related pyrazole compounds displayed antibacterial properties, indicating that modifications to the structure could enhance efficacy against resistant strains .
- Neuroprotective Effects : Some analogs have been evaluated for neuroprotective properties, showing promise in models of neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1-tosyl-1H-pyrazol-3-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, coupling 4-chlorophenyl-substituted enones with tosyl hydrazine under acidic conditions .
- Step 2 : Functionalization of the piperidine ring. tert-Butyl carbamate protection is commonly applied using Boc anhydride in dichloromethane with a base like triethylamine .
- Step 3 : Installation of the pyrimidinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
Key Considerations : Monitor reaction progress via HPLC or TLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).
Q. How can researchers verify the structural integrity of this compound?
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (based on analogous tert-butyl piperidine derivatives) .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., THF, DCM) or coupling agents (e.g., DCC) .
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Advanced Research Questions
Q. How can researchers address low yields in the pyrimidinyl coupling step?
- Mechanistic Insight : Pyrimidine’s electron-deficient nature may require activating groups (e.g., chloro or triflate) for efficient cross-coupling. Use PdCl₂(dppf) with XPhos ligand to enhance reactivity .
- Solvent Optimization : Switch from THF to DMF or dioxane to improve solubility of aromatic intermediates.
- Temperature Control : Conduct reactions at 80–100°C under microwave irradiation to accelerate kinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Validation : Standardize in vitro assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments across multiple cell lines .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human/rat) to identify rapid degradation pathways (e.g., esterase-mediated Boc cleavage) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in cell-based assays .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on pyrimidine’s hydrogen-bonding capacity and the 4-chlorophenyl group’s hydrophobic interactions .
- MD Simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability and identify flexible regions (e.g., tosyl group’s conformational mobility) .
- QSAR Analysis : Corrogate substituent effects (e.g., pyrimidine vs. pyridine) on IC₅₀ values using datasets from analogous compounds .
Q. What methodologies characterize the compound’s stability under physiological conditions?
- Forced Degradation Studies :
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Analytical Data
Q. Table 2. Comparative Biological Activity of Analogues
| Compound | Target (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target | Kinase X: 50 ± 5 | 12 (PBS) | 45 (human microsomes) |
| Analogue A | Kinase X: 120 ± 10 | 8 | 20 |
| Analogue B | Kinase Y: 75 ± 8 | 25 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
